molecular formula C8H5F2NS B066095 (2,4-Difluorophenylthio)acetonitrile CAS No. 175277-63-1

(2,4-Difluorophenylthio)acetonitrile

Cat. No.: B066095
CAS No.: 175277-63-1
M. Wt: 185.2 g/mol
InChI Key: PYIWAJKEBITMHT-UHFFFAOYSA-N
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Description

(2,4-Difluorophenylthio)acetonitrile is a chemical compound with the molecular formula C₈H₅F₂NS and a molecular weight of 185.2 g/mol . It is primarily used in proteomics research and other biochemical applications . The compound is characterized by the presence of a difluorophenyl group attached to a thioether and a nitrile group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(2,4-Difluorophenylthio)acetonitrile is widely used in scientific research due to its versatility:

Safety and Hazards

(2,4-Difluorophenylthio)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes eye irritation, skin irritation, and may cause irritation of the digestive tract . In case of contact, it’s recommended to flush eyes or skin with plenty of water and seek medical aid . In case of inhalation, it’s advised to move to fresh air immediately and give artificial respiration or oxygen if needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenylthio)acetonitrile typically involves the reaction of 2,4-difluorothiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluorophenylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2,4-Difluorophenylthio)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: (2,4-Difluorophenylthio)acetonitrile is unique due to the presence of both the thioether and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWAJKEBITMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371807
Record name (2,4-Difluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-63-1
Record name (2,4-Difluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-63-1
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